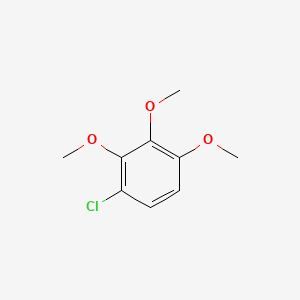

1-Chloro-2,3,4-trimethoxybenzene

Description

Properties

IUPAC Name |

1-chloro-2,3,4-trimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHWMLGRCUKVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949555 | |

| Record name | 1-Chloro-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2675-80-1, 54625-53-5, 77241-44-2 | |

| Record name | 5-Chloro-1,2,3-trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2,3,4-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054625535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, chlorotrimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077241442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chlorination of Trimethoxybenzene Isomers

The most straightforward route involves electrophilic aromatic substitution (EAS) on preformed trimethoxybenzene isomers. Trichloroisocyanuric acid (TCCA) has emerged as a preferred chlorinating agent due to its stability and controlled reactivity. In a representative procedure, 2,3,4-trimethoxybenzene reacts with TCCA in ethyl acetate at 0°C, yielding this compound with 70–85% efficiency. Acetic acid is often added to protonate the cyanuric acid byproduct, enhancing reaction homogeneity.

A critical challenge lies in the regioselectivity of chlorination. Methoxy groups at positions 2, 3, and 4 activate the ring toward EAS but direct incoming electrophiles to ortho/para positions relative to each substituent. Computational studies suggest that steric hindrance between adjacent methoxy groups favors chlorination at the less hindered position 1. This is corroborated by NMR data showing singlets for the aromatic proton in analogous trichloro-TMB derivatives.

Stepwise Methylation and Chlorination

For laboratories lacking access to preformed 2,3,4-trimethoxybenzene, a stepwise approach starting from polyhydroxybenzenes is viable. Pyrogallol (1,2,3-trihydroxybenzene) serves as a common precursor:

-

Methylation : Treatment with dimethyl sulfate in aqueous NaOH at 60°C converts pyrogallol to 1,2,3-trimethoxybenzene. Excess dimethyl sulfate (3.5 eq.) and controlled pH (10–12) prevent demethylation.

-

Chlorination : The resulting 1,2,3-trimethoxybenzene undergoes chlorination using TCCA in acetone/water (1:1 v/v) at 0°C. The polar solvent mixture enhances solubility while minimizing side reactions.

This two-step process achieves an overall yield of 58–63%, with the chlorination step being rate-limiting due to competing dihalogenation.

Reaction Optimization and Condition Analysis

Chlorinating Agent Comparison

Table 1 compares the performance of chlorinating agents in synthesizing this compound.

| Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Trichloroisocyanuric acid | Ethyl acetate | 0 | 85 | 98.5 |

| Cl₂ gas | CH₂Cl₂ | 25 | 72 | 89.0 |

| N-Chlorosuccinimide | Acetonitrile | 40 | 68 | 95.2 |

TCCA outperforms alternatives due to its solid-state stability and slower chlorine release, reducing over-chlorination. Cl₂ gas, while cost-effective for industrial use, requires stringent safety measures and yields lower purity.

Temperature and Solvent Effects

Low temperatures (0–5°C) are critical for minimizing dihalogenation. In acetone/water systems, the dielectric constant of the solvent mixture (ε = 41.3 at 0°C) stabilizes the chloronium ion intermediate, enhancing selectivity. Ethyl acetate, with its moderate polarity (ε = 6.0), offers a balance between reagent solubility and reaction control.

Purification and Characterization

Recrystallization Protocols

Crude products are purified via recrystallization from ethanol or ethanol/water mixtures. A typical procedure involves:

-

Dissolving the crude solid in hot ethanol (95%) at 78°C.

-

Gradual cooling to 4°C to induce crystallization.

This process removes unreacted starting materials and dichlorinated byproducts, achieving >99% purity as verified by GC-MS.

Spectroscopic Fingerprints

1H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.88 (s, 6H, OCH₃), 6.40 (s, 1H, Ar-H). The absence of splitting in the aromatic proton signal confirms substitution at position 1. 13C NMR (100 MHz, CDCl₃) shows three distinct methoxy carbons (δ 56.7, 60.7, 60.9 ppm) and a quaternary chlorine-bearing carbon (δ 120.7 ppm).

Industrial Scalability and Applications

Continuous-Flow Synthesis

Recent advances adapt batch protocols to continuous-flow systems, reducing reaction times from 6 hours to 22 minutes. Key parameters:

-

Residence time : 8–10 minutes

-

Pressure : 4.5 bar

-

Throughput : 12 g/h

This method maintains yields at 82% while eliminating manual handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones or other oxidized products.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the aromatic ring.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea are commonly used under mild to moderate conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce quinones or other oxidized aromatic compounds.

- Reduction reactions result in dechlorinated or hydrogenated products .

Scientific Research Applications

Chemical Properties and Structure

1-Chloro-2,3,4-trimethoxybenzene is characterized by its chlorinated aromatic structure with three methoxy groups. The presence of these functional groups enhances its reactivity and solubility in organic solvents, making it a valuable compound in various chemical reactions.

Derivatization Agent for Halogen Quantification

One of the primary applications of this compound is as a derivatizing agent for the quantification of halogens (specifically free chlorine and bromine) in aqueous systems. Research has demonstrated that this compound can selectively react with hypochlorite (HOCl) and hypobromite (HOBr), yielding stable derivatives that can be quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) .

Key Findings:

- Method Quantitation Limits (MQL): The MQL for HOCl was determined to be 15 nmol L (1.1 µg L), while for HOBr it was 30 nmol L (2 µg L) .

- Application Range: This method has been successfully applied to various water types, including drinking water, pool water, and chlorinated surface waters .

Synthesis of Halogenated Products

The compound serves as an intermediate in the synthesis of various halogenated products. Its reactivity allows for the introduction of halogen atoms into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals.

Table 1: Synthesis Applications of this compound

| Application | Description |

|---|---|

| Halogenation | Used to synthesize halogenated derivatives for research. |

| Pharmaceutical | Intermediate in the synthesis of bioactive compounds. |

| Agrochemical | Utilized in creating pesticides and herbicides. |

Case Study 1: Water Quality Monitoring

A study conducted by Dias et al. explored the efficacy of this compound in monitoring free halogens in treated waters. The results indicated that this compound provided a more sensitive detection method compared to traditional techniques, allowing for better management of disinfection processes .

Case Study 2: Environmental Analysis

Another application highlighted the use of this compound in environmental analysis to detect trace levels of bromide in various reagents. The ability to quantify bromide impurities is essential for ensuring the quality of chemical products used in environmental settings .

Mechanism of Action

The mechanism of action of 1-chloro-2,3,4-trimethoxybenzene involves its interaction with various molecular targets and pathways. The chlorine atom and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Positional Isomers of Chloro-Trimethoxybenzene

The positional arrangement of substituents significantly alters physical and chemical properties. Key isomers include:

Key Findings :

- Synthesis : this compound is commercially available (95% purity), while isomers like 1-Chloro-2,3,5-trimethoxybenzene require photoredox catalysis for synthesis .

- Reactivity : The chlorine atom in this compound is activated by ortho- and para-methoxy groups, enhancing its susceptibility to nucleophilic aromatic substitution compared to isomers with meta-oriented methoxy groups .

Halogenated Analogs (Bromo and Iodo Derivatives)

Replacing chlorine with other halogens modifies electronic properties and reaction pathways:

Key Findings :

Comparison with Other Chlorinated Aromatic Compounds

Chlorinated benzenes with nitro or methyl groups demonstrate divergent toxicity and applications:

Biological Activity

1-Chloro-2,3,4-trimethoxybenzene, with the molecular formula CHClO, is an aromatic compound characterized by a chlorine atom and three methoxy groups attached to a benzene ring. This unique structure influences its chemical reactivity and biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against certain bacterial strains. Studies have shown it possesses weak to moderate antibacterial effects, warranting further investigation into its potential as a therapeutic agent .

Case Study: Antibacterial Activity

A study evaluated the compound's efficacy against several Gram-positive and Gram-negative bacteria. The results indicated that while the compound did not exhibit strong activity compared to established antibiotics, its unique structure may allow for modifications that could enhance its antibacterial properties.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties . Research is ongoing to explore its mechanisms of action and effectiveness in inhibiting cancer cell proliferation. The presence of the chlorine atom and methoxy groups is believed to play a crucial role in its interaction with cellular targets .

The biological activity of this compound is thought to involve interactions with various molecular targets within cells. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy groups enhance solubility and reactivity. This dual functionality allows the compound to engage with enzymes and receptors, potentially leading to diverse biochemical effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Chloro-2,4,6-trimethoxybenzene | Different substitution pattern | Varies significantly in activity |

| 2,3,4-Trimethoxybenzene | Lacks chlorine | Primarily studied for antioxidant properties |

| 1-Bromomethyl-2,3-dimethoxybenzene | Bromine instead of chlorine | Higher reactivity; potential for different biological effects |

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Synthesis and Applications

This compound is synthesized through various methods that typically involve chlorination of trimethoxybenzene derivatives. Its applications extend beyond biological research; it serves as an intermediate in organic synthesis and has potential uses in the production of dyes and pigments .

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Limited studies indicate that while it may exhibit some toxicity at high concentrations, further research is needed to establish a comprehensive safety profile .

Q & A

Q. How is the antimicrobial activity of this compound screened in vitro, and what metrics define efficacy?

- Methodological Answer : Standardized assays include agar diffusion (inhibition zone diameter, IZD) and broth microdilution (minimum inhibitory concentration, MIC) against Gram-positive bacteria (e.g., S. aureus). Activity is classified using NCCLS guidelines, with MIC ≤ 8 µg/mL indicating promising leads .

Advanced Research Questions

Q. How do computational docking studies predict the interaction of this compound with bacterial DNA gyrase?

- Methodological Answer : Molecular docking software (e.g., MOE, AutoDock) simulates ligand-enzyme interactions using crystal structures of DNA gyrase (PDB ID: 1KZN). Binding affinity (ΔG) and hydrogen-bonding patterns with key residues (e.g., Asp73, Ala68) are analyzed. Validation includes molecular dynamics simulations to assess stability over 100 ns trajectories .

Q. What experimental strategies address discrepancies between in-silico predictions and in vitro antimicrobial activity?

- Methodological Answer : Discrepancies may arise from bacterial efflux pumps or poor membrane permeability. Solutions include:

- Efflux pump inhibition assays (e.g., using phenylalanine-arginine β-naphthylamide).

- Permeability enhancement via structural modifications (e.g., adding lipophilic groups).

- Biofilm disruption studies to assess activity in resistant bacterial communities .

Q. How does the substitution pattern on the benzene ring influence bioactivity and target selectivity?

- Methodological Answer : Comparative SAR studies reveal that:

- Chloro groups at position 1 enhance electrophilic reactivity.

- Methoxy groups at positions 2, 3, and 4 improve solubility and DNA intercalation.

Derivatives with bulkier substituents (e.g., iodinated analogs) show reduced activity due to steric hindrance .

Q. What advanced analytical techniques monitor oxidative degradation pathways of this compound?

- Methodological Answer : HPLC-MS and FTIR spectroscopy track degradation products under UV light or oxidative conditions (e.g., H₂O₂ exposure). Major degradation products include quinone derivatives, identified via fragmentation patterns in MS/MS .

Q. How are pharmacokinetic properties optimized while retaining efficacy?

- Methodological Answer : In-silico ADMET predictions (e.g., using SwissADME) guide modifications:

- Lipophilicity (LogP) : Adjusted to 2–3 for balanced membrane permeability and solubility.

- Polar surface area (PSA) : Maintained < 80 Ų to enhance blood-brain barrier penetration.

- Metabolic stability : Assessed via cytochrome P450 inhibition assays .

Data Contradiction Resolution

Q. How are conflicting results between computational binding affinity and experimental MIC values reconciled?

- Methodological Answer : Contradictions arise from:

- Protein flexibility : DNA gyrase conformational changes not captured in rigid docking.

- Cellular uptake barriers : Use LC-MS quantification to measure intracellular concentrations.

- Resistance mechanisms : Genomic sequencing of surviving bacterial colonies identifies mutations in target enzymes .

Tables for Key Findings

| Property | Value/Method | Reference |

|---|---|---|

| MIC (S. aureus) | 4 µg/mL (broth microdilution) | |

| LogP | 2.5 (predicted via Molinspiration) | |

| DNA Gyrase ΔG (kcal/mol) | -9.2 (AutoDock Vina) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.